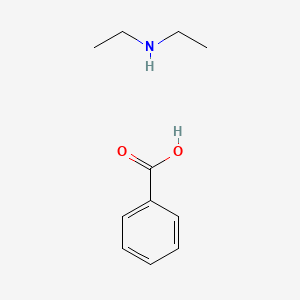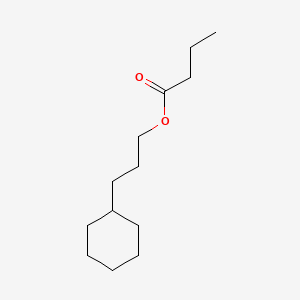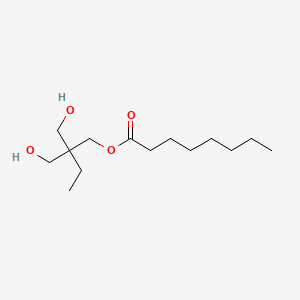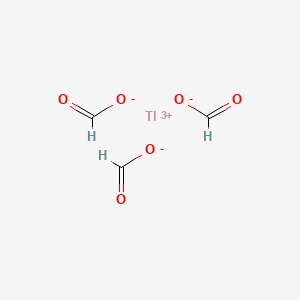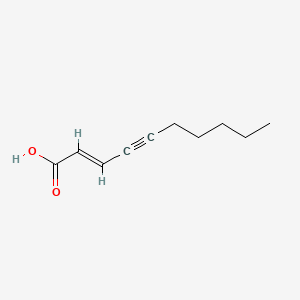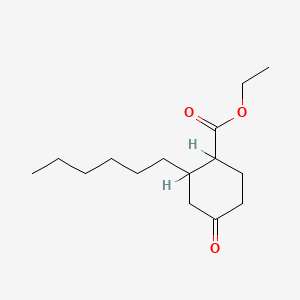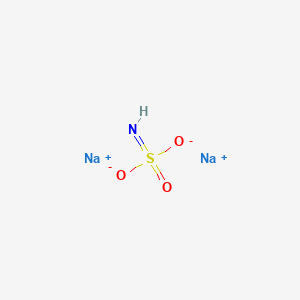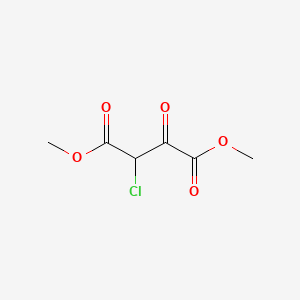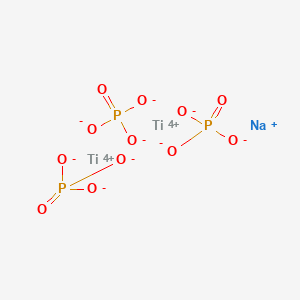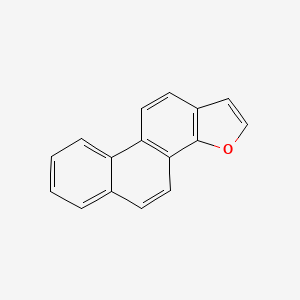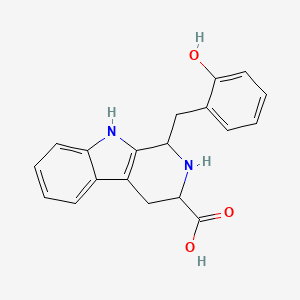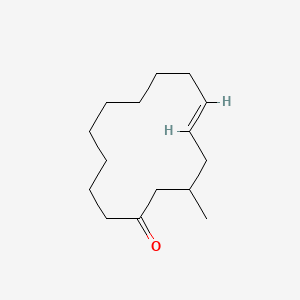
5-Cyclotetradecen-1-one, 3-methyl-, (5E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclotetradecen-1-one, 3-methyl-, (5E)- is an organic compound with the molecular formula C15H26O It is a cyclic ketone with a double bond and a methyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- can be achieved through several methods. One common approach involves the reaction of cyclododecanone with 1-propenyl-1-magnesium halogenide, followed by a Cope rearrangement to yield the desired product . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a suitable solvent, such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Cyclotetradecen-1-one, 3-methyl-, (5E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Cyclotetradecen-1-one, 3-methyl-, (5E)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, modulating their activity. For example, in biological systems, it may interact with cellular receptors to exert antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-: A geometric isomer with different spatial arrangement of atoms.
3-Methyl-5-cyclotetradecen-1-one: Another isomer with variations in the position of the double bond and methyl group.
Uniqueness
5-Cyclotetradecen-1-one, 3-methyl-, (5E)- is unique due to its specific geometric configuration, which influences its chemical reactivity and biological activity. The (5E)-isomer has distinct properties compared to its (5Z)-counterpart, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1117765-92-0 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(5E)-3-methylcyclotetradec-5-en-1-one |
InChI |
InChI=1S/C15H26O/c1-14-11-9-7-5-3-2-4-6-8-10-12-15(16)13-14/h7,9,14H,2-6,8,10-13H2,1H3/b9-7+ |
InChI Key |
ZFGBKXBPHOUSJX-VQHVLOKHSA-N |
Isomeric SMILES |
CC1C/C=C/CCCCCCCCC(=O)C1 |
Canonical SMILES |
CC1CC=CCCCCCCCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


